An In-depth Technical Guide to the Chemical Properties and Applications of Pyridine Methanesulfonate Derivatives
An In-depth Technical Guide to the Chemical Properties and Applications of Pyridine Methanesulfonate Derivatives
This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of compounds referred to as "pyridine methanesulfonate." It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of these versatile reagents. We will clarify the distinct nature of two primary compounds that fall under this name, providing field-proven insights into their handling, characterization, and application.
Introduction: Distinguishing the Two "Pyridine Methanesulfonates"
The term "Pyridine Methanesulfonate" can be ambiguous and typically refers to one of two distinct ionic compounds derived from pyridine. The first, Pyridinium Methanesulfonate , is a simple acid-base salt. The second, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate , is a highly reactive O-sulfonylated derivative of pyridine N-oxide. Their divergent synthesis routes and resulting chemical reactivity profiles make a clear distinction essential for any practical application.
This guide will dissect each compound individually, exploring the causality behind their synthesis, their structural and spectroscopic properties, and their utility in modern organic synthesis and drug discovery.
Caption: Divergent synthesis pathways for two classes of Pyridine Methanesulfonate salts.
Pyridinium Methanesulfonate: The Protic Salt
Pyridinium Methanesulfonate (CAS 39879-60-2), also known as pyridinium mesylate, is the product of a straightforward acid-base reaction between pyridine and methanesulfonic acid.[1][2] Its properties are characteristic of a pyridinium salt, where the pyridine nitrogen is protonated.
Synthesis and Physicochemical Properties
The formation of this salt is an exothermic neutralization reaction. The primary experimental consideration is controlling this exotherm and ensuring the removal of any residual solvent to obtain a pure, crystalline product.
Experimental Protocol: Synthesis of Pyridinium Methanesulfonate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere.
-
Reaction: Cool the solution in an ice bath (0°C). Add methanesulfonic acid (1.0 eq.) dropwise via the addition funnel with vigorous stirring. The dropwise addition is crucial to manage the heat evolved during neutralization.
-
Precipitation & Isolation: Upon addition, a white precipitate will form. Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Purification: Collect the white solid by vacuum filtration. Wash the filter cake with cold, anhydrous solvent to remove any unreacted starting materials.
-
Drying: Dry the resulting white to light-yellow crystalline solid under high vacuum to remove all traces of solvent. Store in a desiccator.
The resulting salt is a stable, crystalline solid, soluble in polar solvents.[3]
Table 1: Physicochemical Properties of Pyridinium Methanesulfonate
| Property | Value | Source |
| CAS Number | 39879-60-2 | [1] |
| Molecular Formula | C₆H₉NO₃S | [4] |
| Molecular Weight | 175.21 g/mol | [2][4] |
| Appearance | White to light yellow crystal | [1][5] |
| Melting Point | 180°C | [1][5] |
| Boiling Point | 349.1°C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C | [1][5] |
Structural & Spectroscopic Data
Pyridinium methanesulfonate consists of a planar pyridinium cation and a methanesulfonate anion.[4] X-ray diffraction studies have confirmed its crystal structure.[4] This compound undergoes a reversible solid-solid phase transition at approximately 256-267 K.[1]
Table 2: Crystal Structure Data for Pyridinium Methanesulfonate
| Parameter | Value | Source |
| Crystal System | Orthorhombic (High-Temp Phase) | [1][4] |
| Space Group | P n a 2₁ | [1][4] |
| a | 11.0853 Å | [4] |
| b | 8.1425 Å | [4] |
| c | 8.4530 Å | [4] |
| α, β, γ | 90.00° | [4] |
Spectroscopic analysis is consistent with its ionic structure. The ¹H NMR spectrum would show characteristic downfield shifts for the aromatic protons of the pyridinium ring due to the positive charge on nitrogen, along with a singlet for the methyl group of the methanesulfonate anion.[6]
Applications in Synthesis
As a stable salt, pyridinium methanesulfonate serves several roles in organic chemistry:
-
Mild Acid Catalyst: The pyridinium ion can act as a mild and easily handled source of acid for reactions requiring proton catalysis.
-
Ionic Liquid: Pyridinium-based salts are a well-known class of ionic liquids.[7] These materials have applications as non-volatile, reusable solvents and catalysts, particularly in reactions involving polar intermediates.[7][8]
-
Reagent in Synthesis: It can be used as a reagent in the formation of other chemical structures, for example, in the synthesis of pentafluorophenyl methanesulfonate.[1]
1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate: The Reactive Intermediate
In stark contrast to the simple acid-base salt, this compound (C₇H₁₁NO₆S₂) is a highly reactive molecular salt synthesized from pyridine N-oxide.[9][10] It is a member of the O-sulfonyl pyridinium salt family, which are potent electrophiles.[10][11]
Synthesis and Mechanistic Rationale
The synthesis involves the reaction of pyridine N-oxide with methanesulfonic anhydride. The choice of starting materials is critical to the outcome and the subsequent reactivity of the product.
-
Causality of Reagent Choice: Pyridine N-oxide is used instead of pyridine because the N-O bond is key. The oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonic anhydride. This forms the crucial N-O-S linkage, activating the pyridine ring for subsequent reactions. Methanesulfonic anhydride serves as a powerful and water-free mesylating agent.
-
Protocol Validation: The reaction is conducted at low temperatures (-30°C) to control the reactivity and prevent undesired side reactions or decomposition of the product.[9][10] The precipitation of the product from the dichloromethane (DCM) solution provides a self-validating system, as the pure salt is isolated directly from the reaction mixture.
Caption: Experimental workflow for the synthesis of the reactive methanesulfonate salt.
Experimental Protocol: Synthesis of 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate [9][10]
-
Reagent Preparation: Prepare a solution of pyridine N-oxide (1.0 eq.) in anhydrous dichloromethane (DCM). In a separate, dry addition funnel, prepare a solution of methanesulfonic anhydride (1.3 eq.) in anhydrous DCM.
-
Reaction Setup: In a three-neck flask under an inert atmosphere (e.g., nitrogen), place the pyridine N-oxide solution and cool it to -30°C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Addition: Add the methanesulfonic anhydride solution dropwise to the stirred pyridine N-oxide solution over 30-60 minutes, maintaining the internal temperature at -30°C.
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 2 hours while allowing it to warm slowly to room temperature. A white precipitate will form.
-
Isolation: Isolate the white precipitate by vacuum filtration.
-
Purification: Wash the filter cake with a portion of fresh, cold DCM to remove any soluble impurities.
-
Drying: Dry the product under high vacuum to yield the title compound as a white solid (typical yield ~75%).[9][10]
Structural and Spectroscopic Characterization
The molecular structure consists of a cationic 1-[(methylsulfonyl)oxy]pyridin-1-ium moiety and a methanesulfonate anion.[9][12] The crystal structure reveals weak C-H···O interactions that link the components into a three-dimensional network.[9][10] A critical feature is the N-O bond length of 1.4004 (15) Å.[9][10]
Caution: The compound may decompose when heated above 50°C, a crucial consideration during recrystallization attempts.[9]
Table 3: Spectroscopic Data for 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate [9]
| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | 8.7 (s, 2H), 8.1 (s, 1H), 7.9 (s, 2H), 3.5 (s, 3H), 2.6 (s, 3H) | Aromatic protons, CH₃ (cation), CH₃ (anion) |
| (400 MHz, CD₃CN) | ||
| ¹³C NMR | 140.62, 129.10, 41.78, 39.65 | Aromatic carbons, CH₃ carbons |
| (101 MHz, CD₃CN) | ||
| IR (ATR, neat) | 1182 (s), 1163 (s), 1040 (s), 984 (s) | Strong S=O and S-O stretching vibrations |
Reactivity and Synthetic Utility
The high reactivity of this compound stems from the N-O-SO₂Me group, which is an excellent leaving group. This makes the pyridine ring highly electrophilic and susceptible to nucleophilic attack, particularly at the 2-position.[10][11] This reactivity is the cornerstone of its utility in drug development and complex molecule synthesis.
Caption: General reactivity pathway for O-sulfonyl pyridinium salts with nucleophiles.
This reactivity profile allows for the direct functionalization of the pyridine ring, a common scaffold in pharmaceuticals. Analogs, such as the trifluoromethanesulfonate version, have been used in photochemical applications for the direct amination of arenes and heteroarenes, highlighting the synthetic potential of this class of compounds.[9][11]
Relevance in Drug Development
The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs for treating a wide range of conditions, from cancer to central nervous system disorders.[13][14][15][16] The ability to selectively modify this ring system is therefore of paramount importance.
-
Building Blocks for Bioactive Molecules: Reagents like 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they are advanced intermediates or "building blocks." They provide a reliable method for introducing substituted pyridine moieties into a target molecule or for functionalizing an existing pyridine ring within a drug candidate.[13]
-
Late-Stage Functionalization: The reactivity of O-sulfonylated pyridinium salts allows for late-stage functionalization of complex molecules. This is a powerful strategy in drug discovery, enabling chemists to rapidly synthesize a library of analogs from a common advanced intermediate to explore structure-activity relationships (SAR).
Safety and Handling
As with all reactive chemicals, proper handling is essential. While a specific safety data sheet (SDS) for 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate is not widely available, precautions should be based on its reactive nature and the properties of its precursors.[17][18]
-
Personal Protective Equipment (PPE): Always work in a certified laboratory chemical fume hood.[19] Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19][20]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and moisture to prevent decomposition.[17][19]
-
Incompatibilities: Avoid contact with strong bases, nucleophiles, and strong oxidizing agents.[20]
Conclusion
The term "pyridine methanesulfonate" encompasses two functionally distinct classes of compounds. Pyridinium methanesulfonate is a stable protic salt with applications as a mild acid catalyst and ionic liquid. In contrast, 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate is a highly reactive electrophilic intermediate, valuable for the selective functionalization of the pyridine ring. For professionals in drug development and synthetic chemistry, understanding the synthesis, reactivity, and proper handling of the latter is crucial for leveraging its power in the construction of complex, biologically active molecules. This guide provides the foundational knowledge to harness these reagents effectively and safely.
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